molecular formula C14H10FN3O2S B2398809 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide CAS No. 478079-12-8

4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide

Cat. No.: B2398809
CAS No.: 478079-12-8
M. Wt: 303.31
InChI Key: SFTHIPYVDXOSKT-UHFFFAOYSA-N
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Description

4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide is a chemical compound with the molecular formula C14H10FN3O2S. It is known for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anti-cancer research.

Preparation Methods

The synthesis of 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 6-aminoquinoxaline under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: Under acidic or basic conditions, the sulfonamide group can be hydrolyzed to form the corresponding sulfonic acid and amine.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown promise in biological assays for its anti-inflammatory and anti-cancer properties.

    Medicine: Research indicates its potential as a therapeutic agent in treating inflammatory diseases and certain types of cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and signaling pathways that are involved in inflammation and cancer progression. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with the NF-κB signaling pathway, which plays a crucial role in regulating immune response and cell proliferation.

Comparison with Similar Compounds

4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as:

  • 4-chloro-N-(6-quinoxalinyl)benzenesulfonamide
  • 4-bromo-N-(6-quinoxalinyl)benzenesulfonamide
  • 4-methyl-N-(6-quinoxalinyl)benzenesulfonamide

These compounds share similar structural features but differ in their substituents on the benzene ring. The presence of different substituents can significantly affect their chemical reactivity and biological activity. This compound is unique due to the presence of the fluorine atom, which can enhance its stability and bioactivity compared to other derivatives .

Properties

IUPAC Name

4-fluoro-N-quinoxalin-6-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2S/c15-10-1-4-12(5-2-10)21(19,20)18-11-3-6-13-14(9-11)17-8-7-16-13/h1-9,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTHIPYVDXOSKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=CC3=NC=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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